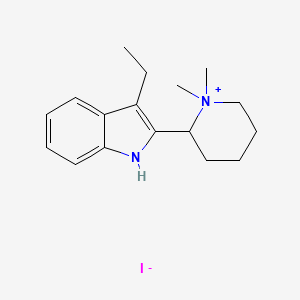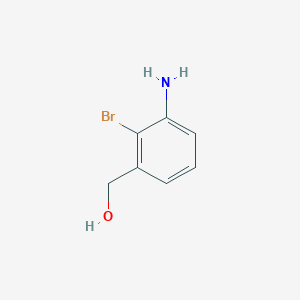
Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate is an organic compound belonging to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with hydroxy, methoxy, and oxo groups, along with a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a naphthalene derivative, such as 1-hydroxy-3-methoxy-naphthalene.
Oxidation: The naphthalene derivative undergoes oxidation to introduce the oxo group at the 4-position.
Esterification: The resulting compound is then subjected to esterification with methyl acetate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of amino or thio derivatives.
科学的研究の応用
Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate involves its interaction with specific molecular targets. The hydroxy and oxo groups can form hydrogen bonds with biological macromolecules, influencing their activity. The methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- Methyl 2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetate
- 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
- 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone
Uniqueness
Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
83553-00-8 |
|---|---|
分子式 |
C14H14O5 |
分子量 |
262.26 g/mol |
IUPAC名 |
methyl 2-(1-hydroxy-3-methoxy-4-oxonaphthalen-1-yl)acetate |
InChI |
InChI=1S/C14H14O5/c1-18-11-7-14(17,8-12(15)19-2)10-6-4-3-5-9(10)13(11)16/h3-7,17H,8H2,1-2H3 |
InChIキー |
QHYSWWKPAJDXFR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(C2=CC=CC=C2C1=O)(CC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)


![2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14002604.png)


![1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole](/img/structure/B14002629.png)

